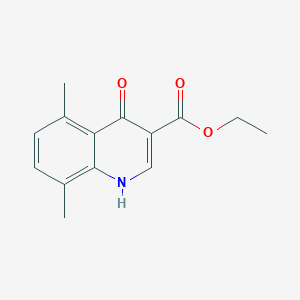

4-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid ethyl ester

Description

4-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid ethyl ester (CAS: 303009-95-2) is a quinoline derivative with the molecular formula C₁₄H₁₅NO₃ and a molecular weight of 245.27 g/mol. Its structure features a quinoline core substituted with a hydroxyl group at position 4, methyl groups at positions 5 and 8, and an ethyl ester at position 3 .

Synthetic routes often involve hydrolysis or Wittig reactions, as seen in related compounds (e.g., ethyl 4-hydroxyquinoline-3-carboxylate derivatives) .

Properties

IUPAC Name |

ethyl 5,8-dimethyl-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-4-18-14(17)10-7-15-12-9(3)6-5-8(2)11(12)13(10)16/h5-7H,4H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUSWIYPMAPVDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid ethyl ester typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,8-dimethylquinoline and ethyl chloroformate.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and the presence of catalysts or reagents to facilitate the reaction.

Esterification: The key step involves the esterification of 5,8-dimethylquinoline with ethyl chloroformate in the presence of a base, such as triethylamine, to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The use of advanced techniques, such as automated reactors and purification systems, enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction could produce various hydroquinoline compounds.

Scientific Research Applications

4-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid ethyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: It is utilized in the production of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism by which 4-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid ethyl ester exerts its effects involves interactions with molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, the compound may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Comparative Analysis with Similar Quinoline Derivatives

This section compares the target compound with structurally related quinoline esters, focusing on substituent effects, physicochemical properties, and bioactivity.

Structural and Physicochemical Comparisons

*Estimated based on substituent contributions.

Key Observations :

- Amino vs. Hydroxy Groups: The 4-amino derivative shows improved aqueous solubility due to the NH₂ group’s hydrogen-bonding capacity, contrasting with the hydroxyl group’s acidity in the target compound.

- Ester Stability: The target compound’s ethyl ester is hydrolyzed under basic conditions (e.g., 10% NaOH ), similar to other quinoline-3-carboxylates. However, acid-catalyzed hydrolysis is required for nitro-substituted analogs (e.g., compound 7 in ) due to electronic effects .

Biological Activity

4-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid ethyl ester (CAS No. 71083-10-8) is a quinoline derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly due to its antimicrobial and anticancer properties.

- Molecular Formula : C14H15NO3

- Molecular Weight : 245.27 g/mol

- Appearance : Clear colorless to light yellow liquid

- Boiling Point : Approximately 367.7 °C

- Density : 1.213 g/cm³

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating effectiveness in inhibiting growth and proliferation. The mechanism behind this activity often involves the disruption of cellular processes or inhibition of essential enzymes.

Anticancer Activity

The compound has shown promising results in anticancer studies, where it was evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have indicated that it can induce apoptosis (programmed cell death) in several types of cancer cells, including breast and lung cancer cells. The specific pathways involved include the inhibition of DNA synthesis and interference with protein function, which are critical for cancer cell survival.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound inhibits specific enzymes crucial for DNA replication and repair.

- Cellular Disruption : It disrupts cellular membranes and metabolic pathways, leading to cell death.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar quinoline derivatives:

| Compound Name | CAS Number | Unique Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|---|

| 4-Hydroxyquinoline-3-carboxylic acid ethyl ester | 303009-95-2 | Lacks methyl groups at positions 5 and 8 | Moderate | Low |

| 5-Methylquinoline-3-carboxylic acid | 1192-93-0 | Contains only one methyl group at position 5 | Low | Moderate |

| 5,8-Dimethylquinoline | 6110-90-1 | Does not have a carboxylic acid functional group | High | High |

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. Results showed that it exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Cytotoxicity Assessment : In another study focusing on anticancer properties, the compound was tested against multiple cancer cell lines. It demonstrated IC50 values indicating effective cytotoxicity, particularly in lung and breast cancer models . The study highlighted its potential as a lead compound for further drug development.

Q & A

Q. What are the standard synthetic routes for 4-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid ethyl ester, and what reaction conditions optimize yield?

The compound is typically synthesized via condensation of substituted anilines with triethyl methanetricarboxylate. A two-step protocol involves:

- Step 1: Heating the aniline derivative with triethyl methanetricarboxylate at 90°C for 3 hours to form the ethyl ester intermediate (yield: ~99%) .

- Step 2: Hydrolysis of the ester using 10% NaOH in methanol under reflux for 4 hours to yield the carboxylic acid derivative (yield: ~86.5%) . Key parameters include temperature control (90°C for condensation, boiling diphenyl ether for ester formation) and stoichiometric ratios to minimize side products .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Handling: Use nitrile gloves, lab coats, and eye protection. Avoid inhalation by working in a fume hood. Static electricity must be mitigated during transfers .

- Storage: Keep in airtight containers under inert gas (e.g., nitrogen) in a cool, dry environment. Monitor humidity to prevent hydrolysis of the ester group .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Spectroscopy: Use -NMR and -NMR to confirm the quinoline backbone and substituents (e.g., methyl groups at positions 5 and 8, ester carbonyl at ~165–170 ppm) .

- Chromatography: HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) can detect impurities (e.g., 4-hydroxy-1,2-dihydroquinolin-2-ones, 2.4–5.6% in lab-scale batches) .

Advanced Research Questions

Q. How can researchers address impurities such as 4-hydroxy-1,2-dihydroquinolin-2-ones during scale-up synthesis?

- Root Cause: Trace water in reagents promotes cyclization side reactions.

- Mitigation: Use anhydrous solvents and molecular sieves during synthesis. Post-synthesis, employ recrystallization (e.g., ethanol/water mixtures) or preparative HPLC to isolate the pure ester .

- Quality Control: Implement in-process HPLC monitoring to track impurity levels during reaction progression .

Q. What strategies resolve contradictions in yield data between microwave-assisted and conventional heating methods?

- Experimental Design: Conduct parallel reactions under identical stoichiometric conditions. Compare yields and purity via HPLC.

- Analysis: Microwave methods often enhance reaction rates but may unevenly distribute heat, leading to localized decomposition. Use controlled microwave reactors with temperature probes to standardize conditions .

Q. What methodologies are recommended for assessing the antimicrobial activity of this compound, and how should conflicting bioassay data be analyzed?

- Bioassay Protocol:

- Step 1: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination).

- Step 2: Evaluate enzyme modulation (e.g., DNA gyrase inhibition) via fluorescence-based assays .

Q. How can computational chemistry predict regioselectivity in the synthesis of substituted quinoline esters?

- Methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.